3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Medicinal Chemistry
- Synthesis of Antiarrhythmic Agents : A study by Oinuma et al. (1990) describes the synthesis of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective class III antiarrhythmic agents. These compounds were produced through a modified Michael reaction and alkylation processes, demonstrating their potential in medicinal chemistry applications (Oinuma et al., 1990).
Bioconjugate Chemistry
- Sulfomethylation of Polyazamacrocycles : Research by van Westrenen and Sherry (1992) involved the sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite. This study highlights the potential of 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives in creating mixed-side-chain macrocyclic chelates for biochemical applications (van Westrenen & Sherry, 1992).
Organic Syntheses
- Reactions with Iminium Ions : Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine. This research adds to the understanding of organic synthesis processes, particularly in the formation of complex organic compounds (Arnold et al., 2003).
Enzyme Inhibition Studies
- Selective Na+/H+ Exchange Inhibitors : Weichert et al. (1997) discuss the synthesis of compounds like HOE 694, which is a derivative of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective inhibitors of Na+/H+ exchange. These compounds are valuable in physiological and pharmacological research, particularly in studies related to cellular ion exchange mechanisms (Weichert et al., 1997).
Pharmaceutical Chemistry
- β3-Adrenoceptor Agonists : Perrone et al. (2009) report the development of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as potent and selective β3-adrenoceptor agonists. These findings are significant for the development of drugs targeting β3-adrenoceptors, which are important in treating various pathological conditions (Perrone et al., 2009).
Chemical Kinetics and Reactions
- Cyclin-Dependent Kinase Inhibitors : Griffin et al. (2006) explored the development of cyclin-dependent kinase inhibitors using a novel variant of the Cope elimination process. This research, involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, contributes to the field of cancer research by identifying potential inhibitors of key proteins involved in cell cycle regulation (Griffin et al., 2006).
Properties
IUPAC Name |
3-(3-methylsulfonylphenyl)piperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNLOMFBBVEBTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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